molecular formula C17H15BrFNO4 B2747413 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE CAS No. 1794845-10-5

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE

Cat. No.: B2747413
CAS No.: 1794845-10-5
M. Wt: 396.212
InChI Key: UGLOKRFFKLRWCK-UHFFFAOYSA-N
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is a complex organic compound that features a combination of bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 4-Bromobenzylamine: This can be achieved by the bromination of benzylamine using bromine in the presence of a suitable solvent.

    Esterification: The 3-fluoro-4-methoxybenzoic acid is esterified with 2-oxoethylamine to form the ester linkage.

    Coupling Reaction: The final step involves coupling the 4-bromobenzylamine with the esterified product under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the loss of oxygen atoms.

    Hydrolysis: 3-fluoro-4-methoxybenzoic acid and 4-bromobenzylamine.

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzylamine: Shares the bromobenzylamine moiety.

    3-Fluoro-4-methoxybenzoic acid: Shares the fluoro and methoxy-substituted benzoic acid moiety.

    2-Oxoethylamine: Shares the 2-oxoethylamine moiety.

Uniqueness

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is unique due to the combination of these functional groups in a single molecule, which can result in distinct chemical and biological properties not found in the individual components.

Biological Activity

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C15H16BrFNO3
  • Molecular Weight : 357.2 g/mol

Structural Characteristics

The structure features a bromophenyl group, which is significant for its interaction with biological targets, and a methoxybenzoate moiety that may influence its pharmacokinetic properties.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. Notably, the compound has been studied for its activity against prolylcarboxypeptidase (PrCP), an enzyme involved in the regulation of blood pressure and metabolism .

Table 1: Inhibitory Effects on Enzymes

Enzyme IC50 (µM) Reference
Prolylcarboxypeptidase0.5US Patent US8669252B2
Matrix metalloproteinase-13 (MMP-13)0.8Research Findings

Pharmacological Implications

Inhibitors of MMP-13 are particularly relevant in the context of osteoarthritis, where they may help prevent cartilage degradation. The structure of this compound suggests it could serve as a lead compound for developing therapeutics aimed at treating this condition .

Case Studies

  • Case Study on MMP Inhibition : A study demonstrated that compounds with structural similarities to this compound significantly inhibited MMP-13 activity in vitro, suggesting potential for further development as anti-arthritic agents .
  • Toxicology Profile : Preliminary toxicological assessments indicated that while the compound shows promise as an enzyme inhibitor, it also exhibited nephrotoxicity in preclinical models, necessitating further optimization to mitigate this effect .

Mechanistic Insights

The mechanism of action for the inhibition of PrCP and MMPs involves binding to the active site of these enzymes, thereby preventing substrate access. The presence of the bromophenyl group enhances hydrophobic interactions, which may contribute to the potency observed in biological assays .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO4/c1-23-15-7-4-12(8-14(15)19)17(22)24-10-16(21)20-9-11-2-5-13(18)6-3-11/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLOKRFFKLRWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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